molecular formula C9H8N2O2S2 B14650461 2-Thiophenesulfonamide, N-2-pyridinyl- CAS No. 53442-49-2

2-Thiophenesulfonamide, N-2-pyridinyl-

Cat. No.: B14650461
CAS No.: 53442-49-2
M. Wt: 240.3 g/mol
InChI Key: SFJYLJBWDJNWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a broader class of heterocyclic sulfonamides, which are structurally characterized by their sulfur-containing thiophene backbone and sulfonamide functional group. While direct synthesis data for this specific compound are absent in the evidence, analogs such as N-(4-Methoxyphenyl)-2′-thiophenesulfonamide () and MK6-83 () provide insight into typical synthetic routes, which often involve iodination and N-arylation steps.

Properties

CAS No.

53442-49-2

Molecular Formula

C9H8N2O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

N-pyridin-2-ylthiophene-2-sulfonamide

InChI

InChI=1S/C9H8N2O2S2/c12-15(13,9-5-3-7-14-9)11-8-4-1-2-6-10-8/h1-7H,(H,10,11)

InChI Key

SFJYLJBWDJNWSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CS2

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, N-2-pyridinyl- typically involves the reaction of 2-thiophenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of 2-Thiophenesulfonamide, N-2-pyridinyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, N-2-pyridinyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophenesulfonamide, N-2-pyridinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, N-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Source
N-(4-Methoxyphenyl)-2′-thiophenesulfonamide () 4-Methoxyphenyl C11H11NO3S2 269.34 Synthetic intermediate
MK6-83 () 2-(1-Piperidinyl)phenyl C16H20N2O2S2 344.47 Research (neuroscience)
Begacestat () Trifluoro-hydroxymethyl-trifluoromethylpropyl C9H8ClF6NO3S2 391.70 Alzheimer’s therapy (γ-secretase inhibitor)
N-(Phenylmethylene)-2-thiophenesulfonamide () Phenylmethylene C11H9NO2S2 251.33 Synthetic studies
5-(2-Pyridinyl)-N-8-quinolinyl-2-thiophenesulfonamide () 2-Pyridinyl and 8-quinolinyl C18H13N3O2S2 367.45 Not specified (structural complexity suggests pharmacological potential)

Physicochemical Properties

  • LogP and Solubility: 2,2'-Dipyridylamine (), a related compound, has a logP of 2.220 (Crippen Method), indicating moderate hydrophobicity .
  • Melting Points :
    • N-(4-Methoxyphenyl)-2′-thiophenesulfonamide melts at 100–103°C , whereas unsubstituted thiophenesulfonamides typically exhibit lower melting points due to reduced crystallinity.

Key Research Findings and Trends

Substituent-Driven Bioactivity : Fluorinated and aromatic substituents (e.g., in Begacestat) enhance target binding and metabolic stability compared to simpler analogs like N-(4-Methoxyphenyl)-2′-thiophenesulfonamide .

Synthetic Flexibility : Thiophenesulfonamides are amenable to diverse functionalization, as seen in the incorporation of Boc-protected amines () and Schiff bases () .

Emerging Applications: Compounds with dual heterocyclic moieties (e.g., pyridinyl and quinolinyl in ) are gaining attention for multitarget drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.